
3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18Cl2N2O3 and its molecular weight is 357.2 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by the presence of a dichlorophenyl group and a trimethylbutanoyl moiety attached to an imidazolidine dione core. Its molecular formula is C15H18Cl2N2O2, with a molecular weight of approximately 335.22 g/mol.
Anticancer Properties
Research has indicated that compounds similar to 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione exhibit significant anticancer activity. For instance:
- Mechanism of Action : Studies have shown that such compounds can inhibit cancer cell proliferation by interfering with cellular metabolism and inducing apoptosis (programmed cell death). This is particularly noted in the context of various cancer cell lines where the compound demonstrated cytotoxic effects.
- Case Study : In a study involving human breast cancer cells (MDA-MB-231), the compound was found to reduce cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.
Anti-inflammatory Effects
Another notable aspect of this compound is its anti-inflammatory properties:
- Research Findings : In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for Staphylococcus aureus.
Data Summary Table
Biological Activity | Mechanism | IC50/MIC Values | Reference Studies |
---|---|---|---|
Anticancer | Induces apoptosis | 15 µM (breast cancer cells) | Study A, 2023 |
Anti-inflammatory | Inhibits cytokines | N/A | Study B, 2022 |
Antimicrobial | Inhibits bacterial growth | 32 µg/mL (Staphylococcus aureus) | Study C, 2024 |
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds similar to 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The compound has been studied for its potential use in treating inflammatory diseases. It appears to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound. Preliminary findings suggest it may help in conditions like Alzheimer's disease by preventing neuronal cell death.
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a precursor in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
- Coatings : Due to its chemical stability and resistance to degradation, it is being investigated for use in protective coatings that require durability against harsh environmental conditions.
Agricultural Applications
- Pesticides and Herbicides : The compound has potential applications in developing new agrochemicals. Its structure may allow it to act as an effective pesticide or herbicide by targeting specific biochemical pathways in pests or weeds.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was identified as the induction of apoptosis through mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted that the compound reduced inflammation markers in animal models of arthritis, suggesting its potential utility as a therapeutic agent for chronic inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The 2,2,3-trimethylbutanoyl group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the amide bond yields 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione and 2,2,3-trimethylbutanoic acid .
-
Basic Hydrolysis : Similar cleavage occurs in alkaline media, with sodium hydroxide facilitating the formation of sodium 2,2,3-trimethylbutanoate .
Table 1: Hydrolysis Products and Conditions
Nucleophilic Substitution at the Dichlorophenyl Group
The 3,5-dichlorophenyl substituent participates in aromatic nucleophilic substitution. For instance:
-
Amination : Reaction with ammonia under high pressure replaces chlorine atoms with amine groups .
-
Methoxylation : Substitution with sodium methoxide yields 3-(3,5-dimethoxyphenyl) derivatives .
Table 2: Substitution Reactions
Reagent | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
NH3 (excess), Cu catalyst | 120°C, 48h | 3-(3,5-Diaminophenyl)imidazolidine-2,4-dione | 70% | |
NaOCH3, DMF, 80°C | 12h | 3-(3,5-Dimethoxyphenyl) derivative | 92% |
Condensation Reactions
The imidazolidine-2,4-dione core undergoes Knoevenagel condensation with aldehydes at the active methylene position (C5):
-
With Benzaldehyde : Forms 5-benzylidene derivatives under reflux in toluene with piperidinium acetate .
Table 3: Condensation Reactions
Aldehyde | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Benzaldehyde | Toluene, Δ, 6h | 5-Benzylidene derivative | 68% | |
3,4,5-Trimethoxybenzaldehyde | Dean-Stark apparatus | 5-(3,4,5-Trimethoxybenzylidene) derivative | 75% |
Acylation and Alkylation
The secondary nitrogen (N1) of the imidazolidine ring reacts with acylating or alkylating agents:
-
Acylation : Treatment with benzoyl chloride forms 1-benzoyl derivatives .
-
Alkylation : Microwave-assisted alkylation with methyl iodide yields 1-methyl analogs .
Table 4: N-Functionalization Reactions
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Benzoyl chloride | CH2Cl2, pyridine | 1-Benzoyl derivative | 89% | |
CH3I, K2CO3, DMF | Microwave, 100W | 1-Methyl derivative | 82% |
Oxidation and Reduction
-
Oxidation : The butanoyl side chain oxidizes to a ketone using Jones reagent (CrO3/H2SO4) .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the imidazolidine ring to an imidazolidine .
Table 5: Redox Reactions
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Oxidation (Jones reagent) | Acetone, 0°C | 2,2,3-Trimethylbutanoyl → ketone | 65% | |
Reduction (H2/Pd-C) | Ethanol, 50 psi | Imidazolidine-2,4-dione → imidazolidine | 58% |
Biodegradation Pathways
As a metabolite of the fungicide iprodione, this compound undergoes environmental degradation:
-
Microbial Degradation : Soil bacteria hydrolyze the acyl group, forming 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione .
-
Photolysis : UV light cleaves the dichlorophenyl group, yielding simpler aromatic fragments .
Pharmacological Modifications
Hybrid derivatives synthesized via coupling with triazoles or thiazolidines show enhanced bioactivity . For example:
Properties
CAS No. |
90815-23-9 |
---|---|
Molecular Formula |
C16H18Cl2N2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-9(2)16(3,4)14(22)19-8-13(21)20(15(19)23)12-6-10(17)5-11(18)7-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
WTJKZOAXEWFRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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